molecular formula C25H28N3NaO3 B15135372 Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate

Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate

Cat. No.: B15135372
M. Wt: 448.5 g/mol
InChI Key: WUTPECOAYQSCQP-GUZHUBCOSA-M
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Description

Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylpyrazine core and a heptadeuteriopropan-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate involves multiple steps. The initial step typically includes the formation of the diphenylpyrazine core, followed by the introduction of the heptadeuteriopropan-2-yl group. The final step involves the attachment of the butoxyacetate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more reactive intermediate, while reduction could produce a more stable derivative. Substitution reactions can result in a wide range of products with varying properties .

Mechanism of Action

The mechanism of action of Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate involves its interaction with specific molecular targets. The compound is known to act as a selective agonist for certain receptors, leading to a cascade of biochemical events that result in its observed effects. The molecular pathways involved include the activation of specific signaling cascades and modulation of gene expression .

Properties

Molecular Formula

C25H28N3NaO3

Molecular Weight

448.5 g/mol

IUPAC Name

sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate

InChI

InChI=1S/C25H29N3O3.Na/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21;/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30);/q;+1/p-1/i1D3,2D3,19D;

InChI Key

WUTPECOAYQSCQP-GUZHUBCOSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)[O-])C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C)N(CCCCOCC(=O)[O-])C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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